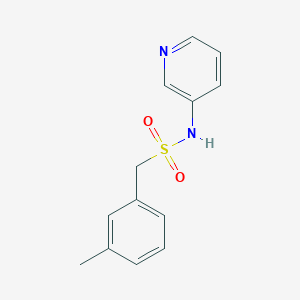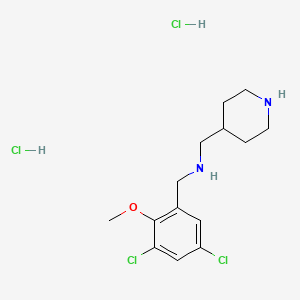![molecular formula C20H23FN2O2S B4428613 1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)
1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FBPP, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a piperazine derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of neurotransmitter systems in the brain. This compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to possess anticonvulsant properties, which may be due to its ability to modulate the activity of voltage-gated ion channels.
Advantages and Limitations for Lab Experiments
1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the further exploration of its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and it may have potential for the treatment of a range of neurological and psychiatric disorders. Another potential direction is the further elucidation of its mechanism of action. Understanding the exact mechanism by which this compound exerts its biological effects could lead to the development of more targeted and effective therapies. Finally, the development of new synthetic routes for this compound could lead to the development of more potent and selective analogs with improved therapeutic properties.
Scientific Research Applications
1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, this compound has been shown to possess antitumor activity and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-20-11-5-4-10-19(20)17-26(24,25)23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXXKLSIIDFAM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-N-(4-methylphenyl)acetamide dihydrochloride](/img/structure/B4428532.png)
![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428533.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)

![N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4428562.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)
![6-methyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4428582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428590.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428608.png)
![{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4428626.png)


![1-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4428642.png)